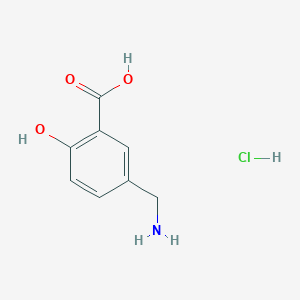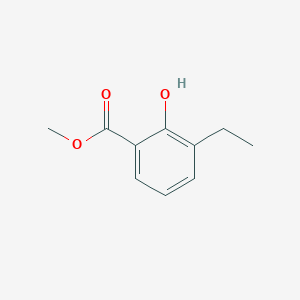
1,8-Dihydroxy-2-naphtaldéhyde
Vue d'ensemble
Description
1,8-Dihydroxy-2-naphthaldehyde is a chemical compound used as a starting material to synthesize naphthopyran derivatives and as an intermediate in the total synthesis of palmarumycin CP17 analogs . It has a molecular weight of 188.18 .
Synthesis Analysis
The synthesis of 1,8-Dihydroxy-2-naphthaldehyde involves excited state intramolecular proton transfers (ESIPT). If several hydroxyl groups are located close to each other in a molecule, then the ESIPT process can lead to the next one . This process is called a stepwise excited state intramolecular double proton transfer (stepwise ESIDPT) and leads to the formation of two molecular tautomers .Molecular Structure Analysis
The molecular structure of 1,8-Dihydroxy-2-naphthaldehyde has been studied using complete active space self-consistent field (CASSCF) and multi-state complete active-space second-order perturbation (MS-CASPT2) methods . Three different tautomer minima of S1-ENOL, S1-KETO-1, and S1-KETO-2 and two crucial conical intersections of S1S0-KETO-1 and S1S0-KETO-2 in and between the S0 and S1 states were obtained .Chemical Reactions Analysis
The chemical reactions of 1,8-Dihydroxy-2-naphthaldehyde involve a stepwise excited state intramolecular double proton transfer (stepwise ESIDPT). This process leads to the formation of two molecular tautomers . The first proton transfer from S1-ENOL to S1-KETO-1 is barrierless, whereas the second one from S1-KETO-1 to S1-KETO-2 demands a barrier of ca. 6.0 kcal/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,8-Dihydroxy-2-naphthaldehyde have been studied using density functional theory (DFT) and time-dependent density functional theory (TD-DFT) methods . The excited state double intramolecular proton transfer (ESDPT) process and the photophysical properties of this compound are affected by distinct external electric fields (EEFs) .Applications De Recherche Scientifique
Transfert de protons double à l'état excité (ESDPT)
Le DHNA a été étudié pour ses propriétés de transfert de protons double à l'état excité (ESDPT). Ce processus est important pour comprendre le comportement photophysique des molécules et peut conduire au développement de matériaux ayant de nouvelles propriétés luminescentes . Le mécanisme ESDPT dans le DHNA implique un transfert progressif de protons à l'état excité, qui est crucial pour les bandes d'émission double dans les applications de fluorescence.
Performance de la photoluminescence
Les connaissances acquises grâce à l'étude de l'ESDPT du DHNA sont précieuses pour la conception de matériaux moléculaires présentant d'excellentes performances photoluminescentes. La capacité du DHNA à présenter des bandes d'émission double en fait un candidat potentiel pour la création de matériaux photoluminescents avancés .
Analyse de la décroissance de la fluorescence
La cinétique de décroissance de la fluorescence du DHNA a été rigoureusement analysée, fournissant un cadre théorique pour comprendre la décroissance de la fluorescence des composés subissant l'ESDPT. Cette analyse est essentielle pour le développement de capteurs et d'agents d'imagerie basés sur la fluorescence .
Relais de protons intramoléculaire
La recherche a exploré le DHNA comme étude de cas pour le transfert de protons double pas à pas déclenché optiquement dans les relais de protons intramoléculaires. Cette étude contribue à la conception de systèmes de relais de protons en électronique moléculaire et en photonique .
Influence des champs électriques externes
Le DHNA a été utilisé pour étudier l'effet des champs électriques externes sur le processus ESDPT et les propriétés photophysiques. Comprendre cette influence peut conduire au développement de matériaux sensibles au champ électrique pour une utilisation dans les capteurs et les commutateurs .
Calculs de chimie quantique
Les calculs de chimie quantique impliquant le DHNA ont fourni des informations sur la structure moléculaire et le comportement pendant l'ESDPT. Ces calculs sont fondamentaux pour prédire le comportement de composés similaires et concevoir des molécules ayant les propriétés souhaitées .
Mécanisme D'action
Target of Action
The primary target of 1,8-Dihydroxy-2-naphthaldehyde is the excited state double proton transfer (ESDPT) process . This process involves the transfer of protons in the excited state, which is a crucial aspect of many biological and chemical reactions .
Mode of Action
1,8-Dihydroxy-2-naphthaldehyde interacts with its targets through a stepwise ESDPT mechanism . Specifically, the first proton transfer from S1-ENOL to S1-KETO-1 is barrierless, whereas the second one from S1-KETO-1 to S1-KETO-2 demands a barrier of approximately 6.0 kcal/mol . This stepwise mechanism is crucial for the compound’s interaction with its targets .
Biochemical Pathways
The ESDPT process of 1,8-Dihydroxy-2-naphthaldehyde affects the potential energy surfaces (PESs), leading to changes in the energy barrier . Increasing the positive external electric field (EEF) results in a decrease in the energy barrier, while vice versa . These changes in the PESs and energy barrier can have significant downstream effects on various biochemical pathways .
Pharmacokinetics
Its mode of action suggests that its bioavailability could be influenced by factors such as the presence of eefs .
Result of Action
The result of 1,8-Dihydroxy-2-naphthaldehyde’s action is the occurrence of dual-emission bands . This is due to the trapping of the compound in the S1 state, which enables these dual-emission bands . This property makes 1,8-Dihydroxy-2-naphthaldehyde potentially useful for designing novel molecular materials with excellent photoluminescent performances .
Action Environment
The action of 1,8-Dihydroxy-2-naphthaldehyde is influenced by environmental factors, particularly EEFs . The ESDPT process of the compound can be affected by distinct EEFs . For instance, when the EEF changes from +10 × 10 −4 a.u. to +20 × 10 −4 a.u., the fluorescence peak undergoes a blue shift from 602 nm to 513 nm in the keto2 form . This suggests that the compound’s action, efficacy, and stability can be regulated and controlled by manipulating the EEF .
Safety and Hazards
1,8-Dihydroxy-2-naphthaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Orientations Futures
The mechanistic insights gained from studying 1,8-Dihydroxy-2-naphthaldehyde are not only helpful for understanding ESDPT but also useful for designing novel molecular materials with excellent photoluminescent performances . The stepwise proton transfers can consist of more than two ESIPT reactions, depending on the molecular structure and the number of involved hydroxyl groups .
Analyse Biochimique
Biochemical Properties
1,8-Dihydroxy-2-naphthaldehyde plays a significant role in biochemical reactions, particularly in the ESDPT process . The ESDPT process of 1,8-Dihydroxy-2-naphthaldehyde is affected by distinct external electric fields (EEFs) . The intramolecular hydrogen bond (IHB) parameters, including bond lengths and angles, change in the distinct EEFs .
Molecular Mechanism
The molecular mechanism of 1,8-Dihydroxy-2-naphthaldehyde involves the ESDPT process . The potential energy surfaces (PESs) indicate that the ESDPT process of 1,8-Dihydroxy-2-naphthaldehyde is stepwise . Increasing the positive EEF results in a decrease in the energy barrier accordingly, while vice versa .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,8-Dihydroxy-2-naphthaldehyde can change over time. For instance, the absorption and fluorescence spectra undergo a corresponding red or blue shift in the EEF
Propriétés
IUPAC Name |
1,8-dihydroxynaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-6-8-5-4-7-2-1-3-9(13)10(7)11(8)14/h1-6,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXCVGGCXRBENM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=C(C=C2)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60826869 | |
| Record name | 1,8-Dihydroxynaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60826869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
858457-19-9 | |
| Record name | 1,8-Dihydroxynaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60826869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,8-Dihydroxy-2-naphthaldehyde interesting for photochemical studies?
A: 1,8-Dihydroxy-2-naphthaldehyde (DHNA) possesses two intramolecular hydrogen bonds, making it an ideal model compound to study ESDPT. [, ] This process is fundamental in chemistry and biology, impacting areas like photosynthesis and the development of fluorescent probes. DHNA's relatively simple structure allows researchers to investigate the intricacies of ESDPT with computational methods and spectroscopic techniques. []
Q2: How does an external electric field influence the ESDPT process in DHNA?
A: Theoretical studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) demonstrate that external electric fields (EEFs) can significantly impact the ESDPT process in DHNA. [] Positive EEFs weaken the intramolecular hydrogen bonds, decreasing the energy barrier for ESDPT and leading to a blue shift in the fluorescence spectrum. Conversely, negative EEFs strengthen the hydrogen bonds, increasing the energy barrier and causing a red shift in the fluorescence. This control over ESDPT through EEFs could pave the way for novel applications in optoelectronics and molecular switches. []
Q3: Is the ESDPT process in DHNA a synchronous or stepwise mechanism?
A: Both experimental and computational studies confirm that the ESDPT in DHNA occurs through a stepwise mechanism. [, ] Ultrafast spectroscopy reveals that the first proton transfer is extremely fast, occurring within 150 fs. [] The second proton transfer is slower and reversible, ultimately leading to two distinct tautomer emissions. [] These experimental findings are supported by potential energy surface calculations, which identify a two-step pathway as the most energetically favorable route for ESDPT in DHNA. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




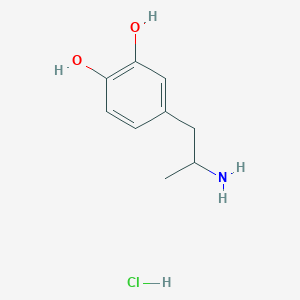
![Silane, bicyclo[2.2.1]hept-2-yldimethoxymethyl-](/img/structure/B1514483.png)
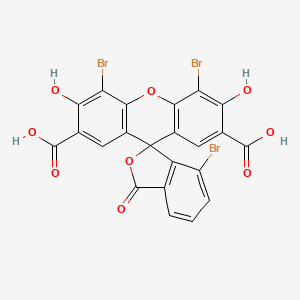
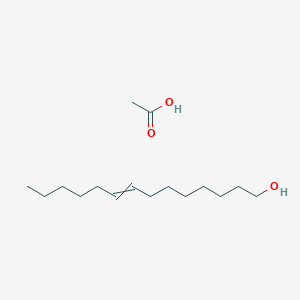

![N-Benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine](/img/structure/B1514489.png)
